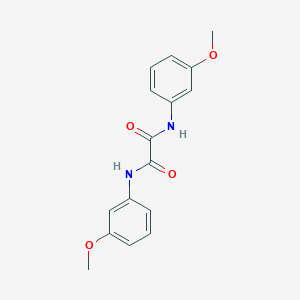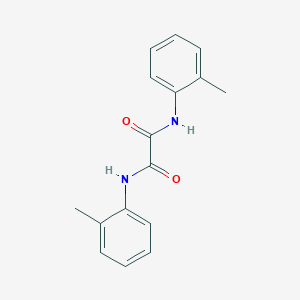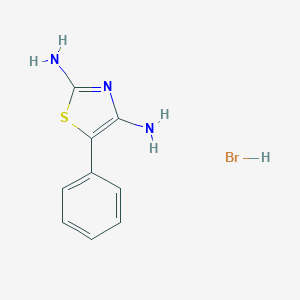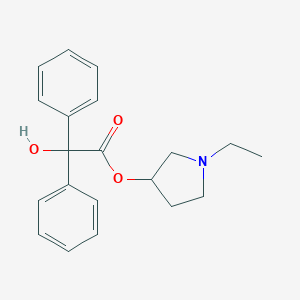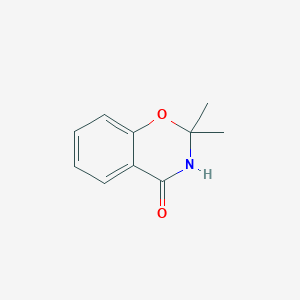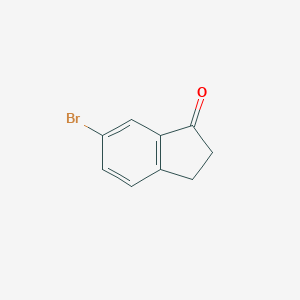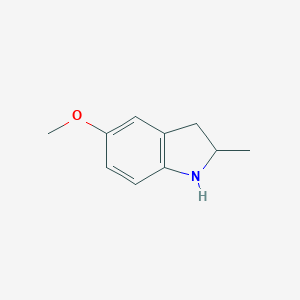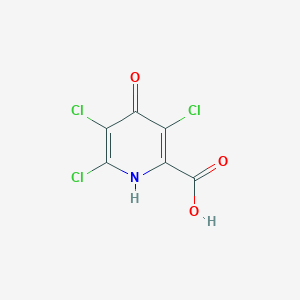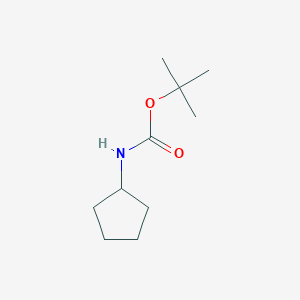
Tert-Butyl-Cyclopentylcarbamate
Übersicht
Beschreibung
Tert-butyl cyclopentylcarbamate is a chemical compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). It is an intermediate that can be used in various organic syntheses, including the preparation of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of tert-butyl cyclopentylcarbamate has been achieved through different methods. One approach involves an enantioselective synthesis using an iodolactamization as a key step to produce a highly functionalized intermediate, which is essential for the creation of potent CCR2 antagonists . Another practical synthesis method includes the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of racemic tert-butyl cyclopentylcarbamate with 10-camphorsulfonic acid (CSA), allowing access to multigram quantities of both enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl cyclopentylcarbamate derivatives has been studied extensively. For instance, the crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate shows that the molecule adopts an extended, nearly all-trans C5 conformation with weak intermolecular hydrogen bonds and hydrophobic contacts in the crystal structure . Another study on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine confirms the relative substitution of the cyclopentane ring in the intermediate, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .
Chemical Reactions Analysis
Tert-butyl cyclopentylcarbamate can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate can be synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamates in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl cyclopentylcarbamate derivatives have been characterized using various techniques. Differential scanning calorimetry (DSC) and thermogravimetry (TG) have been used to determine the molar heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, revealing a solid–liquid phase transition and providing insights into the compound's stability and reactivity . Furthermore, the crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate have been performed, highlighting the importance of intermolecular interactions in the crystal packing of such compounds10.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Lagerung
Tert-Butyl-Cyclopentylcarbamate ist eine chemische Verbindung mit der Summenformel C10H19NO2 . Sie liegt bei Raumtemperatur als Feststoff vor und hat ein Molekulargewicht von 185.27 . Es wird empfohlen, die Verbindung versiegelt in einer trockenen Umgebung bei Raumtemperatur zu lagern .
Sicherheitshinweise
Die Verbindung ist mit dem Gefahrenhinweis „Warnung“ gekennzeichnet und trägt die Gefahrenhinweise H315-H319 . Vorsichtsmaßnahmen umfassen P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Photophysikalische Forschung
This compound wurde in der photophysikalischen Forschung eingesetzt. In einer Studie wurde die Dynamik des angeregten Zustands von Carbazol und tert-Butyl-Carbazol in organischen Lösungsmitteln untersucht . Der Einfluss der tert-Butyl-Substituenten auf die Photophysik erwies sich als relativ schwach und äußerte sich hauptsächlich in einer geringfügigen Erhöhung der Stokes-Verschiebung . Diese Forschung liefert wichtige photophysikalische Informationen für die Interpretation der Carbazol-Relaxation in komplexeren Umgebungen .
Organische optoelektronische Materialien
Carbazolbasierte Verbindungen, einschließlich this compound, stellen einen der Kernbestandteile im Bereich der organischen optoelektronischen Bauelemente dar . Sie werden als molekulare Bausteine, Oligomere, Dendrimere oder Polymere verwendet und weisen mehrere eindeutige Vorteile auf, wie z. B. niedrige Kosten der Ausgangsmaterialien, einfacher Zugang zur Funktionalisierung am Stickstoffatom und einfache Verknüpfung über das Carbazol-Rückgrat
Wirkmechanismus
Target of Action
Similar compounds like tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate have been shown to target methionine aminopeptidase 1 in humans .
Biochemical Pathways
Compounds with a tert-butyl group have been shown to have unique reactivity patterns and can be involved in various chemical transformations and biosynthetic and biodegradation pathways .
Eigenschaften
IUPAC Name |
tert-butyl N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHSIXSBOBXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406859 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153789-22-1 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



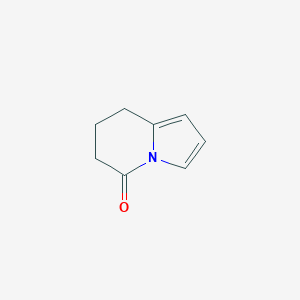
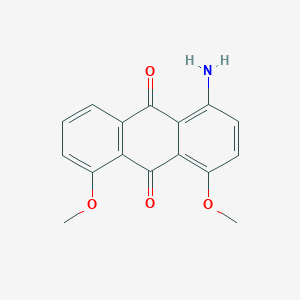
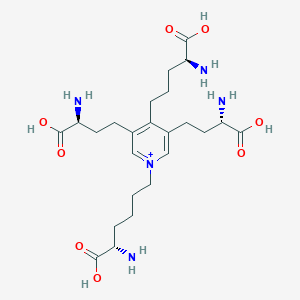

![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
